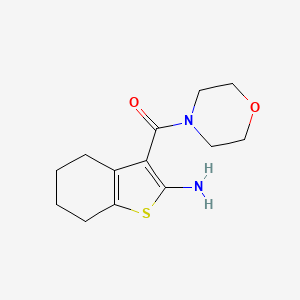
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol, or 5-CPFT, is an organic compound with a wide range of applications in scientific research. It has been used in organic synthesis, as a catalyst in various reactions, and as a reagent in biochemical and physiological studies. 5-CPFT has also been studied for its potential use in drug discovery and development.
Aplicaciones Científicas De Investigación
Antimicrobial Activity :
- Compounds synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a closely related compound, have shown significant inhibition of bacterial and fungal growth, indicating potential antimicrobial properties (Purohit et al., 2011).
Lipase and α-Glucosidase Inhibition :
- Novel heterocyclic compounds derived from related triazole structures have demonstrated inhibitory effects on lipase and α-glucosidase, suggesting potential applications in managing diseases like diabetes (Bekircan et al., 2015).
Physicochemical Properties and Applications :
- Triazole derivatives, including those similar to the specified compound, have been used in the synthesis of optical materials, dyes, corrosion inhibitors, and veterinary drugs due to their unique and diverse physicochemical properties (Хільковець, 2021).
Crystal and Molecular Structure Analysis :
- Analysis of crystal and molecular structures of similar triazole derivatives has been conducted, which is crucial for understanding their potential applications in various fields (Sarala et al., 2006).
Antioxidant Properties :
- Some triazole derivatives have been screened for their antioxidant and antiradical activities, indicating their potential use in combating oxidative stress-related conditions (Bekircan et al., 2008).
Antibacterial Activity :
- Novel triazole derivatives have shown antibacterial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Plech et al., 2011).
Corrosion Inhibition :
- Certain triazole derivatives have been evaluated for their use in corrosion inhibition, which is significant for material protection in various industries (Bentiss et al., 2007).
Antinociceptive Effect :
- Research on 4-substituted derivatives of similar triazole compounds has shown antinociceptive effects in animal models, suggesting potential applications in pain management (Listos Joanna et al., 2013).
Synthesis and Biological Activity of Derivatives :
- The synthesis and investigation of biological activities of Schiff base sulfur ether derivatives containing triazole units have been explored, pointing to a range of potential applications (Zheng Yu-gu, 2015).
Antiradical Activity :
- Novel triazole derivatives have shown antiradical activity, which could be significant in the development of treatments for diseases related to oxidative stress (Safonov & Nosulenko, 2021).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h1-7H,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPRSXBMKZBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

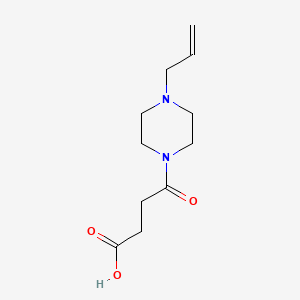
![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)
![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363836.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)
![3-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363846.png)
![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)
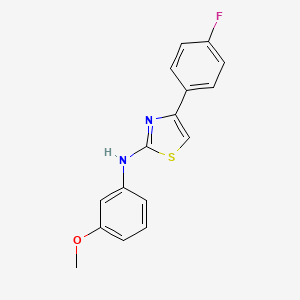
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)
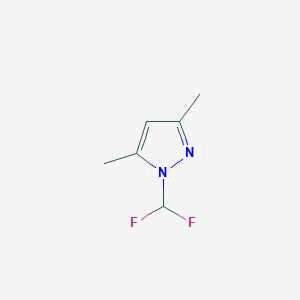
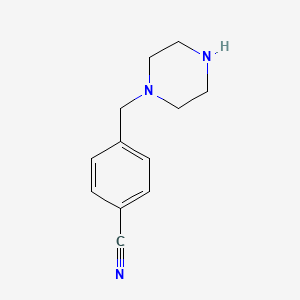
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine](/img/structure/B1363856.png)
![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
